1-羟基-5,6,7,8-四氢-2,7-萘啶

描述

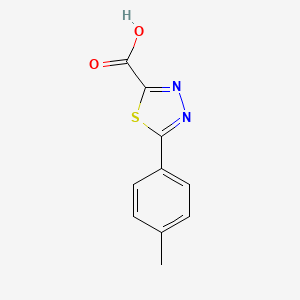

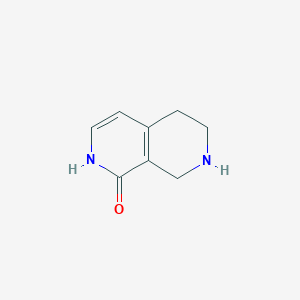

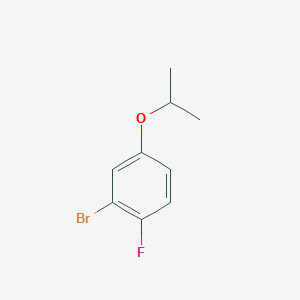

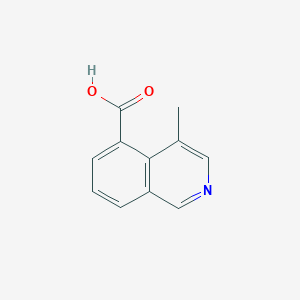

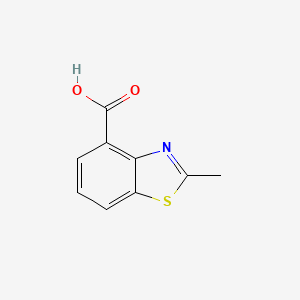

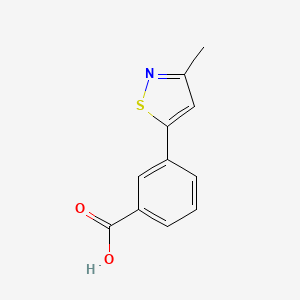

5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol is a compound with the molecular formula C8H10N2O . It is a derivative of naphthyridine, a fused-ring system resulting from the fusion of two pyridines .

Synthesis Analysis

The synthesis of 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol involves several key steps. One method involves the Heck-type vinylation of chloropyridine using ethylene gas, followed by the formation of dihydronaphthyridine directly from 2-vinyl-3-acylpyridine mediated by ammonia . Another method involves the double Sonogashira reactions of 2,5-dibromopyridine with acetylenic alcohols and protected propargylamines followed by Chichibabin cyclizations .Molecular Structure Analysis

The molecular structure of 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol has been characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol include Heck-type vinylation, formation of dihydronaphthyridine, and ruthenium-catalyzed enantioselective transfer hydrogenation . Another reaction involves the double Sonogashira reactions of 2,5-dibromopyridine with acetylenic alcohols and protected propargylamines followed by Chichibabin cyclizations .Physical And Chemical Properties Analysis

The physical and chemical properties of 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol include a molecular weight of 150.18 g/mol, a topological polar surface area of 41.1 Ų, and a hydrogen bond donor count of 2 .科学研究应用

我对“1-羟基-5,6,7,8-四氢-2,7-萘啶”在科学研究中的应用进行了搜索,发现该化合物有几个有趣的用途。以下是六个独特的应用,每个应用都有其详细的说明:

光化学转化研究

“1-羟基-5,6,7,8-四氢-2-萘酚”被用作研究17β-雌二醇(天然雌激素类固醇)和17α-炔雌醇(合成口服避孕药)光化学转化的模型化合物 .

抗癌特性

萘啶核心在功能化后,在抗癌研究中显示出特异性活性。 例如,(苯氧基-芳基)脲修饰的萘啶作为性激素调节剂 .

抗HIV药物

由于其特定功能化,N-芳基化/色酮/酸修饰的萘啶被确定为潜在的抗HIV药物 .

抗微生物活性

萘啶因其抗微生物特性而得到研究,这是开发新型抗生素的重要研究领域 .

镇痛和抗炎活性

这些化合物也因其镇痛和抗炎活性而得到研究,这可能导致新的疼痛和炎症治疗方法 .

抗氧化活性

萘啶的抗氧化特性是另一个令人感兴趣的领域,因为抗氧化剂具有潜在的健康益处 .

MilliporeSigma - 1-羟基-5,6,7,8-四氢-2-萘酚的应用 Springer - 功能化1,6-萘啶的合成和抗癌特性

作用机制

Target of Action

It is known that naphthyridines, the class of compounds to which 5,6,7,8-tetrahydro-2,7-naphthyridin-1-ol belongs, have a wide range of biological applications .

Mode of Action

It is known that the functionalization of the naphthyridine core can lead to specific activity .

Biochemical Pathways

Naphthyridines are known to have a wide range of applications, suggesting they may interact with multiple biochemical pathways .

Result of Action

Naphthyridines are known to have a wide range of pharmacological activities .

未来方向

生化分析

Biochemical Properties

5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with sex hormone regulatory agents and anti-HIV agents . The nature of these interactions often involves binding to active sites or altering the conformation of the target biomolecules, thereby modulating their function.

Cellular Effects

The effects of 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect cancer cell lines by altering their proliferation rates and inducing apoptosis . Additionally, it can modulate the expression of genes involved in cell cycle regulation and metabolic pathways.

Molecular Mechanism

At the molecular level, 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain enzymes involved in DNA replication and repair, thereby exerting its anticancer effects . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol vary with different dosages in animal models. At lower doses, it has been observed to have therapeutic effects, such as reducing tumor growth and enhancing immune response . At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can influence the compound’s efficacy and toxicity.

Transport and Distribution

The transport and distribution of 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported into cells via membrane transporters and distributed to various tissues, including the liver, kidneys, and brain . The compound’s localization and accumulation in specific tissues can affect its therapeutic and toxicological profiles.

Subcellular Localization

5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol exhibits specific subcellular localization, which can influence its activity and function. It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, or to the mitochondria, where it can affect cellular respiration and energy production.

属性

IUPAC Name |

5,6,7,8-tetrahydro-2H-2,7-naphthyridin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c11-8-7-5-9-3-1-6(7)2-4-10-8/h2,4,9H,1,3,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMEJNHWPMWSWRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,6-Dichloro-5-[(methylamino)-methyl]pyrimidin-2-amine](/img/structure/B1406133.png)

![8-p-Tolyl-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B1406140.png)